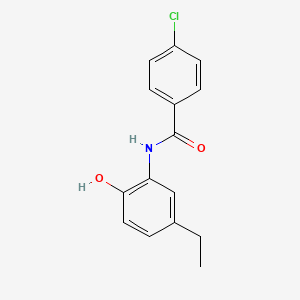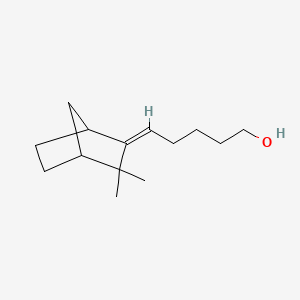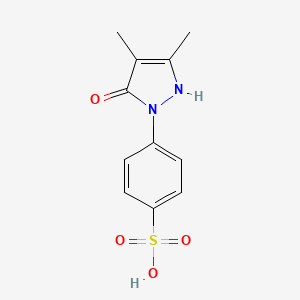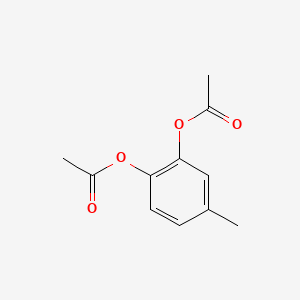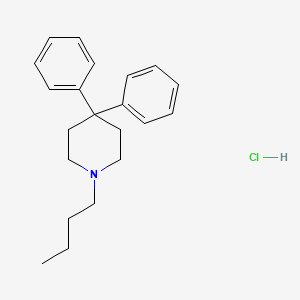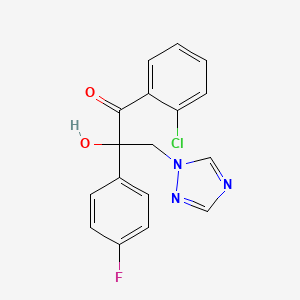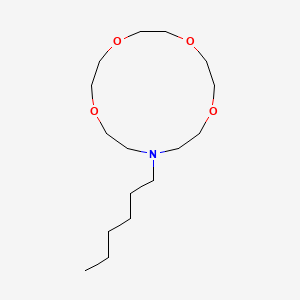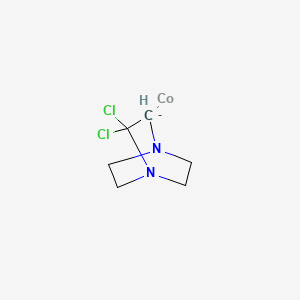
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a chloro group at the 5th position, a methyl group at the 6th position, and a tetrahydro-2H-pyran-2-yl group at the 3rd position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-methyluracil and tetrahydro-2H-pyran-2-yl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the reaction.
Reaction Steps: The key steps include the protection of functional groups, nucleophilic substitution reactions, and deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted uracil compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-methyluracil: Lacks the tetrahydro-2H-pyran-2-yl group, making it less versatile in certain applications.
6-Methyl-3-(tetrahydro-2H-pyran-2-yl)uracil: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-3-(tetrahydro-2H-pyran-2-yl)uracil: Lacks the methyl group, which can influence its chemical properties.
Uniqueness
5-Chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methyl, and tetrahydro-2H-pyran-2-yl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
35252-87-0 |
|---|---|
Molekularformel |
C10H13ClN2O3 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
5-chloro-6-methyl-3-(oxan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O3/c1-6-8(11)9(14)13(10(15)12-6)7-4-2-3-5-16-7/h7H,2-5H2,1H3,(H,12,15) |
InChI-Schlüssel |
UWOPKGUIQOULAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1)C2CCCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)


